Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester
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Overview
Description
Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester is a chemical compound with the molecular formula C8H19N2O3PS2 and a molecular weight of 286.4 g/mol. This compound is known for its unique structure, which includes a phosphinothioyl group, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester typically involves the reaction of appropriate thiourea derivatives with dimethoxyphosphinothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinothioyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester involves its interaction with specific molecular targets. The phosphinothioyl group can interact with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl(2-hydroxypropyl)thiocarbamoylamidothiophosphoric acid o,o-dimethyl ester can be compared with other thiourea derivatives and phosphinothioyl compounds. Similar compounds include:
1-Ethyl-3-(2-hydroxypropyl)thiourea: Lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.
Dimethoxyphosphinothioyl derivatives: These compounds share the phosphinothioyl group but differ in their other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combined thiourea and phosphinothioyl functionalities, which provide a distinct set of chemical and biological properties.
Properties
CAS No. |
15918-04-4 |
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Molecular Formula |
C8H19N2O3PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea |
InChI |
InChI=1S/C8H19N2O3PS2/c1-5-10(6-7(2)11)8(15)9-14(16,12-3)13-4/h7,11H,5-6H2,1-4H3,(H,9,15,16) |
InChI Key |
YRVAFQUBJSGTBM-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Isomeric SMILES |
CCN(CC(C)O)C(=NP(=S)(OC)OC)S |
Canonical SMILES |
CCN(CC(C)O)C(=S)NP(=S)(OC)OC |
Origin of Product |
United States |
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